molecular formula C12H12ClFN2O2 B12095110 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol

Cat. No.: B12095110
M. Wt: 270.69 g/mol
InChI Key: QQRLHRRUJVOCNO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves several steps. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core is typically synthesized through the cyclization of hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.

    Introduction of the Tetrahydropyran Group: The tetrahydropyran group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the indazole core is replaced by the tetrahydropyran moiety.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the chloro and fluoro positions, where nucleophiles such as amines or thiols replace the halogen atoms, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO), and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .

Scientific Research Applications

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological processes, such as inflammation or cell proliferation. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators .

Comparison with Similar Compounds

5-Chloro-6-fluoro-1-tetrahydropyran-2-yl-indazol-4-ol can be compared with other indazole derivatives, such as:

    5-Chloro-1H-indazole: Lacks the tetrahydropyran and fluoro substituents, resulting in different biological activities.

    6-Fluoro-1H-indazole: Similar to the compound but lacks the chloro and tetrahydropyran groups.

    1-Tetrahydropyran-2-yl-indazole: Contains the tetrahydropyran group but lacks the chloro and fluoro substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological activities and chemical reactivity .

Properties

Molecular Formula

C12H12ClFN2O2

Molecular Weight

270.69 g/mol

IUPAC Name

5-chloro-6-fluoro-1-(oxan-2-yl)indazol-4-ol

InChI

InChI=1S/C12H12ClFN2O2/c13-11-8(14)5-9-7(12(11)17)6-15-16(9)10-3-1-2-4-18-10/h5-6,10,17H,1-4H2

InChI Key

QQRLHRRUJVOCNO-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C3=CC(=C(C(=C3C=N2)O)Cl)F

Origin of Product

United States

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